molecular formula C8H8BrNO2 B189853 Methyl 2-amino-6-bromobenzoate CAS No. 135484-78-5

Methyl 2-amino-6-bromobenzoate

Cat. No.: B189853
CAS No.: 135484-78-5
M. Wt: 230.06 g/mol
InChI Key: REOMFJKQWUJOMK-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-bromobenzoate: is an organic compound with the molecular formula C₈H₈BrNO₂ It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with an amino group at the second position and a bromine atom at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of methyl 2-amino-6-bromobenzoate typically begins with methyl 2-amino-6-methoxybenzoate.

    Bromination: The methoxy group is replaced with a bromine atom through a bromination reaction. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination.

Industrial Production Methods:

    Large-Scale Synthesis: For industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 2-amino-6-bromobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like azides, thiols, or ethers.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Alkylamines.

    Coupling Products: Biaryl or vinyl derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Methyl 2-amino-6-bromobenzoate is used as a building block in the synthesis of more complex organic molecules.

    Ligand Synthesis: It serves as a precursor for the synthesis of ligands used in coordination chemistry.

Biology and Medicine:

    Pharmaceuticals: It is investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

    Biological Studies: The compound is used in studies to understand the interaction of brominated aromatic compounds with biological systems.

Industry:

    Material Science: It is used in the development of materials with specific optical or electronic properties.

    Agrochemicals: The compound is explored for its potential use in the synthesis of agrochemicals.

Comparison with Similar Compounds

    Methyl 2-amino-5-bromobenzoate: Similar structure but with the bromine atom at the fifth position.

    Methyl 2-amino-4-bromobenzoate: Bromine atom at the fourth position.

    Methyl 2-amino-3-bromobenzoate: Bromine atom at the third position.

Uniqueness:

    Positional Isomerism: The position of the bromine atom significantly affects the compound’s reactivity and interaction with other molecules.

    Biological Activity:

Properties

IUPAC Name

methyl 2-amino-6-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOMFJKQWUJOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596580
Record name Methyl 2-amino-6-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135484-78-5
Record name Methyl 2-amino-6-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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